molecular formula C11H13NO2 B8573017 3-amino-3-benzyldihydrofuran-2(3H)-one

3-amino-3-benzyldihydrofuran-2(3H)-one

Cat. No.: B8573017
M. Wt: 191.23 g/mol
InChI Key: LURSYXZGYLPKKS-UHFFFAOYSA-N
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Description

3,3-Disubstituted dihydrofuran-2(3H)-ones are a class of heterocyclic compounds characterized by a five-membered lactone ring with two substituents at the 3-position. These compounds are recognized as critical scaffolds in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic intermediates .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-3-benzyloxolan-2-one

InChI

InChI=1S/C11H13NO2/c12-11(6-7-14-10(11)13)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

LURSYXZGYLPKKS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(CC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Amino, Benzyl C₁₁H₁₁NO₂ 189.21 (calculated) Hypothesized bioactive scaffold Inferred
3-Aminodihydrofuran-2(3H)-one Amino C₄H₇NO₂ 101.10 Industrial intermediate; safety data available
(3E)-3-Benzylidenedihydrofuran-2(3H)-one Benzylidene (E-configuration) C₁₁H₁₀O₂ 174.20 Conformational rigidity; synthetic precursor
3-Acetyldihydrofuran-2(3H)-one Acetyl C₆H₈O₃ 128.13 Pharmaceutical intermediate
(R)-3-Butyldihydrofuran-2(3H)-one Butyl (R-configuration) C₈H₁₄O₂ 142.20 Chiral synthesis; lipophilic properties
3,3-Dimethyl-2-benzofuran-1(3H)-one Dimethyl, Benzofuran core C₁₀H₁₀O₂ 162.19 Crystalline structure; aromatic ring system

Substituent Effects on Reactivity and Bioactivity

  • Amino vs.
  • Benzyl vs. Benzylidene : The benzyl substituent in the target compound likely improves lipophilicity, aiding membrane permeability in drug candidates. In contrast, the conjugated benzylidene group in (3E)-3-benzylidenedihydrofuran-2(3H)-one introduces planarity, affecting π-π interactions in binding sites .
  • Chiral Centers : The (R)-butyl substituent in (R)-3-butyldihydrofuran-2(3H)-one highlights the role of stereochemistry in biological activity, a factor that may also apply to the target compound if chirality exists at the 3-position .

Research Findings and Implications

  • Bioactivity Potential: The amino-benzyl substitution in the target compound may synergize hydrogen-bonding (via -NH₂) and hydrophobic interactions (via benzyl), enhancing binding to enzymes or receptors. This dual functionality is absent in analogs like 3-acetyldihydrofuran-2(3H)-one .
  • Safety Considerations: While 3-aminodihydrofuran-2(3H)-one requires precautions for inhalation and skin contact , the benzyl group in the target compound could alter toxicity profiles, necessitating dedicated studies.

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